molecular formula C13H12N2O3 B2574337 3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione CAS No. 921447-71-4

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione

Cat. No.: B2574337
CAS No.: 921447-71-4
M. Wt: 244.25
InChI Key: VICRZGMZSKSMIC-UHFFFAOYSA-N
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Description

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione is an organic compound that features a pyrrole ring substituted with an acetylphenylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione can be achieved through a multi-step process. One common method involves the reaction of 4-acetylphenylamine with maleic anhydride to form an intermediate, which is then cyclized to yield the desired product. The reaction conditions typically involve heating the reactants in a suitable solvent, such as acetic acid, under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4-acetylphenylamine: A precursor in the synthesis of the target compound.

    1-methyl-1H-pyrrole-2,5-dione: A structural analog with similar chemical properties.

Uniqueness

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with an acetylphenylamino group makes it a versatile compound for various applications in research and industry.

Biological Activity

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrole ring with distinct substituents that may influence its biological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and related research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}N2_2O2_2
  • CAS Number : 921447-71-4

This compound is characterized by a pyrrole ring substituted with an acetylphenylamino group and a methyl group, which contributes to its unique chemical reactivity and potential biological effects.

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. Preliminary studies suggest that this compound may inhibit certain enzymes or receptors associated with cell proliferation, which is indicative of potential anticancer properties. The mechanism may involve:

  • Inhibition of Tyrosine Kinases : Similar compounds have shown efficacy in inhibiting tyrosine kinases, which are critical in cancer cell signaling pathways .
  • Interaction with Lipid Membranes : The compound may also interact with cellular membranes, potentially altering their properties and affecting cell signaling .

Anticancer Properties

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, studies have demonstrated that certain pyrrole derivatives can inhibit the growth of various cancer cell lines. Specifically, compounds similar to this compound have been tested against colon cancer cell lines (e.g., HCT-116), showing promising results in terms of growth inhibition .

CompoundCell LineGI50 (µM)
3-(4-Acetylphenyl)-1-methyl-1H-pyrrole-2,5-dioneHCT-116~1.0 - 1.6 × 108^{-8}
4-Amino-3-chloro-1H-pyrrole-2,5-dioneSW-620~1.0 - 1.6 × 108^{-8}

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity for this class of compounds. The structural features of this compound may enhance its ability to disrupt microbial cell membranes or inhibit key metabolic pathways in bacteria and fungi.

Case Studies

Several studies have been conducted to evaluate the biological activity of pyrrole derivatives:

  • Study on Tyrosine Kinase Inhibition :
    • Researchers synthesized various pyrrole derivatives and assessed their ability to inhibit tyrosine kinases associated with cancer progression.
    • Results indicated that modifications in side groups significantly impacted the inhibitory potency against growth factor receptors like EGFR and VEGFR2 .
  • Membrane Interaction Studies :
    • Investigations into the interaction between these compounds and lipid bilayers revealed changes in membrane conductance and stability.
    • Such interactions suggest a mechanism by which these compounds could exert their biological effects through membrane disruption .

Properties

IUPAC Name

3-(4-acetylanilino)-1-methylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8(16)9-3-5-10(6-4-9)14-11-7-12(17)15(2)13(11)18/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICRZGMZSKSMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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